molecular formula C13H8N4 B14125660 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile

1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile

Cat. No.: B14125660
M. Wt: 220.23 g/mol
InChI Key: YXZQSSOTOTWZLW-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile is a heterocyclic compound that combines the structural features of pyrimidine and indole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and indole moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is the three-component synthesis involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method utilizes a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or arylated derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile is largely dependent on its specific application:

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)-1H-indole-2-carbonitrile can be compared with other similar compounds, such as:

Uniqueness: The unique combination of pyrimidine and indole moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

1-pyrimidin-2-ylindole-2-carbonitrile

InChI

InChI=1S/C13H8N4/c14-9-11-8-10-4-1-2-5-12(10)17(11)13-15-6-3-7-16-13/h1-8H

InChI Key

YXZQSSOTOTWZLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2C3=NC=CC=N3)C#N

Origin of Product

United States

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